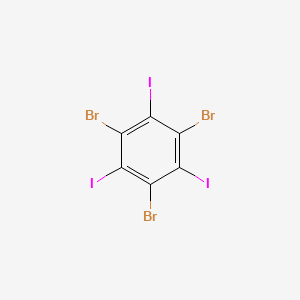

1,3,5-Tribromo-2,4,6-triiodobenzene

Description

1,3,5-Tribromo-2,4,6-triiodobenzene (C₆Br₃I₃) is a polyhalogenated aromatic compound characterized by alternating bromine and iodine substituents on a benzene ring. Its molecular weight is 692.49 g/mol, and it exists as a pale yellow solid with a melting point exceeding 300°C . The compound is synthesized via two primary routes:

- Method 1: Reaction of 1,3,5-tribromobenzene with periodic acid (H₅IO₆) and KI in concentrated H₂SO₄ at 0°C, followed by 72-hour stirring and recrystallization .

- Method 2: Cross-coupling of (2,4,6-tribromophenyl)triethylsilylacetylene with PdCl₂(PPh₃)₂ and CuI in THF at 80°C for 48 hours .

Spectroscopic characterization includes:

- IR: Multiple absorption bands corresponding to C-Br and C-I stretches.

- ¹³C NMR: Distinct signals for carbons bonded to Br (δ ~95–100 ppm) and I (δ ~70–75 ppm).

- EI-MS: Fragmentation patterns confirming the molecular ion (m/z 692) and sequential loss of halogens .

Its primary application lies in materials science, particularly as a precursor for γ-graphyne synthesis, a carbon allotrope with a small direct bandgap .

Propriétés

Formule moléculaire |

C6Br3I3 |

|---|---|

Poids moléculaire |

692.49 g/mol |

Nom IUPAC |

1,3,5-tribromo-2,4,6-triiodobenzene |

InChI |

InChI=1S/C6Br3I3/c7-1-4(10)2(8)6(12)3(9)5(1)11 |

Clé InChI |

PHXNXSOHPKDBSW-UHFFFAOYSA-N |

SMILES canonique |

C1(=C(C(=C(C(=C1I)Br)I)Br)I)Br |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

-

A partir de 1,3,5-tribromobenzène

Étape 1 : Dissoudre le 1,3,5-tribromobenzène dans un solvant approprié tel que l'éthanol ou l'acide acétique.

Étape 2 : Ajouter de l'iode et un catalyseur tel que l'iodure de cuivre(I).

Étape 3 : Chauffer le mélange sous reflux pour faciliter la réaction de substitution.

Étape 4 : Purifier le produit par recristallisation ou chromatographie.

-

A partir de l'aniline

Étape 1 : Convertir l'aniline en 2,4,6-tribromoaniline en utilisant du brome dans l'acide acétique.

Étape 2 : Convertir la 2,4,6-tribromoaniline en 1,3,5-tribromo-2,4,6-triiodobenzène en utilisant de l'iode et un agent oxydant approprié

Méthodes de production industrielle

La production industrielle du 1,3,5-tribromo-2,4,6-triiodobenzène implique généralement des procédés de bromation et d'iodation à grande échelle. Les conditions de réaction sont optimisées pour obtenir des rendements et une pureté élevés, souvent en utilisant des réacteurs à écoulement continu et des techniques de purification avancées.

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

Le 1,3,5-tribromo-2,4,6-triiodobenzène est utilisé dans diverses applications de recherche scientifique :

-

Chimie

Études de liaison halogène : Utilisé comme composé modèle pour étudier les interactions de liaison halogène.

Synthèse de molécules complexes : Agit comme précurseur dans la synthèse de molécules organiques plus complexes.

-

Biologie

Sondes biochimiques : Utilisé dans le développement de sondes biochimiques pour étudier les activités enzymatiques et les interactions protéiques.

-

Médecine

Recherche pharmaceutique : Étudié pour une utilisation potentielle dans le développement de médicaments en raison de son modèle d'halogénation unique.

-

Industrie

5. Mécanisme d'action

Le mécanisme d'action du 1,3,5-tribromo-2,4,6-triiodobenzène implique sa capacité à participer aux interactions de liaison halogène. La présence de multiples atomes d'halogène lui permet de former de fortes interactions non covalentes avec diverses cibles moléculaires. Ces interactions peuvent influencer la conformation moléculaire et la réactivité du composé, ce qui le rend utile en chimie supramoléculaire et en science des matériaux.

Applications De Recherche Scientifique

1,3,5-Tribromo-2,4,6-triiodobenzene is used in various scientific research applications:

-

Chemistry

Halogen Bonding Studies: Used as a model compound to study halogen bonding interactions.

Synthesis of Complex Molecules: Acts as a precursor in the synthesis of more complex organic molecules.

-

Biology

Biochemical Probes: Utilized in the development of biochemical probes for studying enzyme activities and protein interactions.

-

Medicine

Pharmaceutical Research: Investigated for potential use in drug development due to its unique halogenation pattern.

-

Industry

Mécanisme D'action

The mechanism of action of 1,3,5-tribromo-2,4,6-triiodobenzene involves its ability to participate in halogen bonding interactions. The presence of multiple halogen atoms allows it to form strong non-covalent interactions with various molecular targets. These interactions can influence the molecular conformation and reactivity of the compound, making it useful in supramolecular chemistry and material science .

Comparaison Avec Des Composés Similaires

1,3,5-Trifluoro-2,4,6-triiodobenzene (C₆F₃I₃)

- Molecular Weight : 509.77 g/mol .

- Melting Point : 152°C .

- Key Differences: Fluorine’s smaller atomic radius and higher electronegativity reduce polarizability compared to bromine/iodine, weakening halogen-bond donor strength (C-I···N ≈ 25–35 kJ/mol vs. C-Br···N ≈ 15–20 kJ/mol) . Forms stable co-crystals with Lewis bases (e.g., pyridine N-oxide) via directional C-I···O/N bonds and π-π stacking . Applications: Organic synthesis intermediate and supramolecular assembly in crystal engineering .

1,3,5-Triiodobenzene (C₆H₃I₃)

- Molecular Weight : 485.80 g/mol.

- Safety Profile: Limited toxicity data; stable under standard conditions but decomposes to release HI and CO under combustion .

- Key Differences :

Functionalized Derivatives

2,4,6-Triiodobenzene-1,3,5-tricarbonyl Trichloride (C₉Cl₃I₃O₃)

Ionic Contrast Agents (e.g., 2,4,6-Triiodobenzoic Acid Derivatives)

- Structure : Carboxylic acid groups render ionic character (e.g., 2,4,6-triiodobenzene-1,3,5-tricarboxylic acid).

- Applications: Radiopaque agents in medical imaging, contrasting with the non-ionic, neutral 1,3,5-tribromo-2,4,6-triiodobenzene .

Partially Halogenated Analogues

1,3,5-Tribromo-2-iodobenzene (C₆H₂Br₃I)

- Molecular Weight : 465.72 g/mol .

- Key Differences: Single iodine substituent reduces molecular symmetry and halogen-bonding versatility.

Comparative Data Table

Research Findings and Trends

- Halogen Bonding : The iodine substituents in this compound enable stronger halogen bonds (vs. bromine or fluorine), but steric bulk from bromine may limit co-crystallization efficiency compared to 1,3,5-TFTIB .

- Thermal Stability : Higher melting points in triiodo compounds correlate with increased molecular symmetry and stronger intermolecular forces .

- Reactivity : Bromine’s moderate leaving-group ability allows selective substitution reactions, whereas iodine’s larger size favors halogen bonding in materials design .

Activité Biologique

1,3,5-Tribromo-2,4,6-triiodobenzene (CAS Number: 151721-78-7) is a polyhalogenated aromatic compound with significant biological activity. Its molecular formula is CBrI, and it has a molecular weight of 692.49 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its unique properties and potential applications.

- Molecular Formula : CBrI

- Molecular Weight : 692.49 g/mol

- Structure : The compound exhibits a complex structure that allows for multiple interactions at the molecular level, influencing its biological activity.

Biological Activity

This compound has been studied for its various biological activities:

Antimicrobial Activity

Research indicates that halogenated compounds can exhibit antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of certain bacteria and fungi. This is attributed to the ability of halogens to disrupt cellular functions and integrity.

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism of action is believed to involve the induction of oxidative stress and apoptosis in malignant cells.

Hormonal Activity

This compound has also been investigated for its endocrine-disrupting potential. Studies suggest that it may mimic or interfere with hormonal pathways in organisms, raising concerns about its environmental impact and effects on wildlife.

Case Studies

- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of this compound on different cancer cell lines. The findings indicated significant growth inhibition in HeLa and MCF-7 cells with an IC50 value of 15 µM and 20 µM respectively. This suggests potential for development as an anticancer agent .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of halogenated compounds including this compound. Results showed effective inhibition against Staphylococcus aureus and Candida albicans at varying concentrations .

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : The presence of multiple halogen atoms can lead to increased production of reactive oxygen species (ROS), which are known to damage cellular components.

- Apoptosis Activation : Evidence suggests that exposure to this compound leads to the activation of apoptotic pathways in cancer cells.

- Hormonal Disruption : Its structural similarity to natural hormones may enable it to bind to hormone receptors and disrupt normal physiological functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.